molecular formula C15H17N3O4 B5853023 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide

5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide

Cat. No. B5853023
M. Wt: 303.31 g/mol
InChI Key: CYAVJZBHKJGVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide, also known as MDB, is a synthetic compound that has gained attention in the field of pharmacology due to its potential as a therapeutic agent. MDB is a small molecule that belongs to the class of benzamides and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide exerts its effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in the repression of gene transcription. Inhibition of HDAC activity by 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide leads to the accumulation of acetylated histones, which promotes gene expression and alters cellular processes.
Biochemical and Physiological Effects:
5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungal pathogens, and reduce inflammation. In addition, 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide has been shown to enhance memory and cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified, and it exhibits a range of biological activities. However, one limitation of 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide is its relatively low potency compared to other HDAC inhibitors. In addition, the mechanism of action of 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide is not fully understood, which limits its potential for therapeutic applications.

Future Directions

For research on 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide could include studies on its effects on epigenetic regulation, its potential as a treatment for viral infections, and its use in combination with other drugs for cancer treatment. In addition, further modifications of the 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide molecule could be explored to improve its potency and selectivity.

Synthesis Methods

5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide can be synthesized using a multi-step process involving the reaction of 4-morpholinyl aniline with ethyl chloroformate to form an intermediate compound. The intermediate is then reacted with pyrrolidine-2,5-dione to produce 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide. The synthesis method of 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide has been studied extensively, and various modifications have been made to improve the yield and purity of the final product.

Scientific Research Applications

5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antitumor, and antifungal activities. 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide has been shown to have potential as a novel antiviral agent.

properties

IUPAC Name

5-(2,5-dioxopyrrolidin-1-yl)-2-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c16-15(21)11-9-10(18-13(19)3-4-14(18)20)1-2-12(11)17-5-7-22-8-6-17/h1-2,9H,3-8H2,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAVJZBHKJGVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=C(C=C2)N3CCOCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6633947

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